1-(Methoxymethyl)benzoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

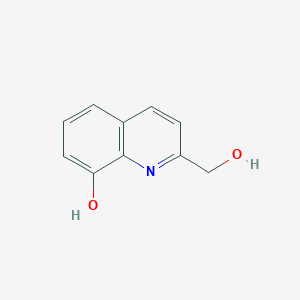

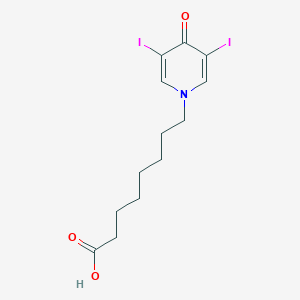

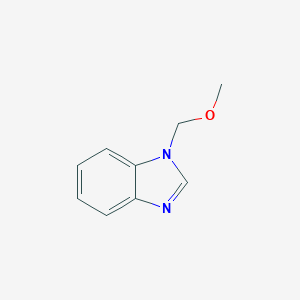

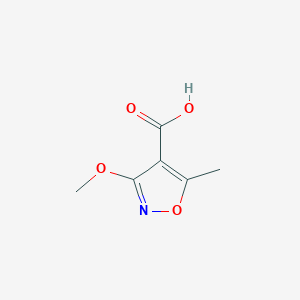

1-(Methoxymethyl)benzoimidazole, also known as MMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MMBI is a derivative of benzoimidazole, a heterocyclic compound that contains both a benzene ring and an imidazole ring. The synthesis of MMBI involves the reaction of benzoimidazole with formaldehyde and methanol, resulting in the formation of a methoxymethyl group on the imidazole ring.

Scientific Research Applications

Corrosion Inhibition

1-(Methoxymethyl)benzoimidazole and its derivatives have been studied for their inhibitory action against the corrosion of metals. For instance, the inhibitive action of benzimidazole derivatives, including variants related to this compound, was found to suppress both cathodic and anodic processes of iron corrosion in hydrochloric acid by adsorbing onto the iron surface, following the Langmuir adsorption isotherm. These compounds efficiently inhibit iron corrosion, with the effectiveness of the inhibitors increasing in a specific order (Khaled, 2003).

Luminescent Properties

Benzimidazole derivatives, including those similar to this compound, have been utilized in the synthesis of luminescent compounds. Novel cyclometalated ligands based on benzimidazole were synthesized, resulting in green-emitting phosphorescent iridium complexes with potential application in non-doped electrophosphorescence devices. These compounds showed bright photoluminescence in the solid state (Zhang et al., 2013).

Antimicrobial Activity

Some benzimidazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant activity against various microorganisms, such as bacteria and fungi, indicating their potential as antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Anticancer and Antiviral Applications

This compound derivatives have been explored for their potential in anticancer and antiviral applications. For example, modified benzimidazole nucleosides were synthesized and tested against herpes simplex virus type 1. Some of these compounds exhibited selective antiherpes activity, indicating their potential therapeutic applications (Kharitonova et al., 2016).

Tubulin Polymerization and Antioxidant Activity

Benzimidazole derivatives, including this compound, have been designed to study their effect on tubulin polymerization. These compounds were found to slow down tubulin polymerization and exhibited marked antineoplastic activity in low micromolar concentrations in vitro. Additionally, certain derivatives revealed high antioxidant capabilities, suggesting a combined antioxidant and antineoplastic action (Argirova et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Benzimidazole derivatives, a class of compounds to which 1-(methoxymethyl)benzoimidazole belongs, have been reported to exhibit a wide range of biological activities . They have been used as corrosion inhibitors for steels, pure metals, and alloys .

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that this compound might interact with its targets in a similar manner, altering their normal function and leading to changes in their activity.

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects . This suggests that this compound might have similar effects.

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that this compound might exhibit similar environmental stability.

Biochemical Analysis

Biochemical Properties

1-(Methoxymethyl)benzoimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in DNA replication and repair, such as topoisomerases. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapies . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and other pro-apoptotic proteins . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that hinder the binding of transcription factors and other regulatory proteins . Additionally, this compound can modulate the activity of epigenetic enzymes, such as histone deacetylases, leading to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to the accumulation of DNA damage and oxidative stress in cells . These effects can result in altered cellular functions and increased susceptibility to apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the nucleus and mitochondria . This localization can influence its activity and function within the cells.

Properties

IUPAC Name |

1-(methoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVBEHIUIDPEKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364236 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18249-98-4 |

Source

|

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)